molecular formula C18H10ClF3N4 B3035481 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 321538-11-8

2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline

Cat. No.: B3035481
CAS No.: 321538-11-8
M. Wt: 374.7 g/mol
InChI Key: VGGUBWKZIARSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoxaline core fused with a pyrazole ring substituted at the 5-position with a 4-chlorophenyl group and at the 3-position with a trifluoromethyl group. Quinoxalines are electron-deficient heterocycles known for their planar structure and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorophenyl group contributes to steric bulk and π-π stacking interactions .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4/c19-12-7-5-11(6-8-12)15-9-10-23-26(15)17-16(18(20,21)22)24-13-3-1-2-4-14(13)25-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUBWKZIARSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N3C(=CC=N3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Trifluoromethylquinoxaline

The quinoxaline backbone is constructed via condensation of o-phenylenediamine with a trifluoromethyl-containing 1,2-diketone. For example, hexafluoroacetylacetone reacts with o-phenylenediamine in ethanol under reflux to yield 2-hydroxy-3-trifluoromethylquinoxaline. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) replaces the hydroxyl group with chlorine, producing 2-chloro-3-trifluoromethylquinoxaline (Scheme 1).

Key Conditions :

  • Solvent: Toluene or dichloroethane
  • Temperature: 80–110°C
  • Yield: 70–85%.

Synthesis of the Pyrazole Moiety

Cyclocondensation Route to 5-(4-Chlorophenyl)-1H-pyrazole

The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone bearing the 4-chlorophenyl group. For instance, 1-(4-chlorophenyl)butane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux to form 5-(4-chlorophenyl)-1H-pyrazole (Scheme 2).

Key Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80°C, 6–12 hours
  • Yield: 65–78%.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 2 of the quinoxaline core undergoes substitution with the deprotonated pyrazole. In anhydrous dimethylformamide (DMF), 2-chloro-3-trifluoromethylquinoxaline reacts with 5-(4-chlorophenyl)-1H-pyrazole in the presence of sodium hydride (NaH) at 80°C for 12–24 hours (Scheme 3).

Key Conditions :

  • Base: NaH or K₂CO₃
  • Solvent: DMF or tetrahydrofuran (THF)
  • Yield: 50–60%.

Transition Metal-Catalyzed Cross-Coupling

For less reactive substrates, a palladium-catalyzed Buchwald-Hartwig amination couples the pyrazole to a brominated quinoxaline. Using 2-bromo-3-trifluoromethylquinoxaline and 5-(4-chlorophenyl)-1H-pyrazole with Pd₂(dba)₃ and Xantphos in toluene at 100°C affords the target compound (Scheme 4).

Key Conditions :

  • Catalyst: Pd₂(dba)₃, Xantphos
  • Solvent: Toluene
  • Yield: 45–55%.

Alternative On-Core Pyrazole Synthesis

Hydrazine Cyclocondensation on Quinoxaline

2-Hydrazinyl-3-trifluoromethylquinoxaline , prepared from 2-chloro-3-trifluoromethylquinoxaline and hydrazine hydrate, reacts with 1-(4-chlorophenyl)butane-1,3-dione in acetic acid. The reaction forms the pyrazole ring directly on the quinoxaline core via cyclocondensation (Scheme 5).

Key Conditions :

  • Solvent: Acetic acid
  • Temperature: Reflux, 8–12 hours
  • Yield: 60–70%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The electron-withdrawing trifluoromethyl group directs substitution to the para position on the quinoxaline, but competing reactions may yield minor regioisomers. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the desired product.

Stability Considerations

The trifluoromethyl group’s stability under acidic or basic conditions necessitates careful selection of reaction media. Neutral or mildly acidic conditions (e.g., acetic acid) minimize decomposition.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for pyrazole C-H (δ 6.5–7.5 ppm) and quinoxaline aromatic protons (δ 8.0–8.5 ppm).
  • ¹³C NMR : Peaks for CF₃ (δ 120–125 ppm, q, J = 280 Hz) and C-Cl (δ 110–115 ppm).
  • HRMS : Molecular ion peak matching the calculated mass.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
SNAr 50–60 ≥95 Simplicity, no metal catalysts Requires activated chloro-quinoxaline
Buchwald-Hartwig 45–55 ≥90 Tolerates electron-deficient substrates Costly catalysts, longer reaction times
On-core cyclization 60–70 ≥98 Fewer steps, higher regiocontrol Requires hydrazine handling

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Anti-inflammatory Activity

One of the most notable applications of this compound is its role as an inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the inflammatory process, and selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that compounds similar to 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline exhibit significant COX-2 inhibition, making them candidates for treating inflammatory diseases such as arthritis and lower back pain .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, it has been evaluated for its potential efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Case Study 1: COX-2 Inhibition

In a study published by the American Chemical Society, derivatives of pyrazole compounds were synthesized and evaluated for their COX-2 inhibitory activity. The results indicated that compounds with similar structures to this compound exhibited potent COX-2 inhibition, suggesting their potential as therapeutic agents for inflammation-related disorders .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives highlighted the efficacy of compounds like this compound against breast cancer cell lines. The study demonstrated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReferences
This compoundCOX-2 InhibitorSelective inhibition of COX-2
This compoundAnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Substituents Key Features
Target Compound Quinoxaline 5-(4-Chlorophenyl)-1H-pyrazole, 3-(trifluoromethyl) Planar, electron-deficient core; trifluoromethyl enhances stability
4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (SC-58236) Benzenesulfonamide 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole Sulfonamide group increases polarity; used as a celecoxib-related reference standard
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole Pyrazole 4-Methoxyphenyl at N1, 4-chlorophenyl at C5 Lacks quinoxaline; methoxy group improves solubility but reduces planarity
3-(5-Phenyl-4-phenylsulfonyl-1-p-tolyl-1H-pyrazol-3-yl)-1,2-dihydroquinoxaline Quinoxaline Phenylsulfonyl and p-tolyl groups on pyrazole Sulfonyl group introduces strong electron-withdrawing effects; dihydroquinoxaline reduces aromaticity

Physicochemical Properties

  • Solubility: The target compound’s quinoxaline core reduces aqueous solubility compared to sulfonamide derivatives (e.g., SC-58236) due to lower polarity .
  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5 estimated) compared to analogs with methoxy (logP ~2.8) .
  • Stability: Trifluoromethyl groups resist metabolic degradation, but quinoxaline may undergo reductive cleavage in vivo, unlike sulfonamides, which are hydrolytically stable .

Spectroscopic Characterization

  • UV-Vis: Quinoxaline absorbs at ~310 nm (π→π* transitions), distinct from sulfonamide derivatives (~260 nm) .
  • NMR: Trifluoromethyl causes deshielding (δ 120–125 ppm in ¹⁹F NMR); quinoxaline protons resonate as doublets (δ 8.2–8.5 ppm) .

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline is a member of the quinoxaline class, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure features a quinoxaline core substituted with a pyrazole and a trifluoromethyl group. This specific arrangement contributes to its biological activity.

1. Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of quinoxaline showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. For example:
    • Compound exhibited IC50 values of 1.9 µg/mL on HCT-116 cells and 2.3 µg/mL on MCF-7 cells, which are comparable to the reference drug doxorubicin (IC50 = 3.23 µg/mL) .
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

2. Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial effects against various pathogens.

  • Research Findings : A study highlighted that certain quinoxaline derivatives demonstrated significant antifungal and antibacterial activity, with some compounds achieving an effective concentration (EC50) lower than standard antifungal agents .

3. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole and quinoxaline derivatives has been documented in several studies.

  • Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, a related compound was noted to reduce inflammation in animal models effectively .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions often utilizing various catalysts and reagents to achieve high yields.

  • Synthesis Method : One common method includes the reaction of substituted phenyl hydrazines with appropriate quinoxalines under acidic or basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.